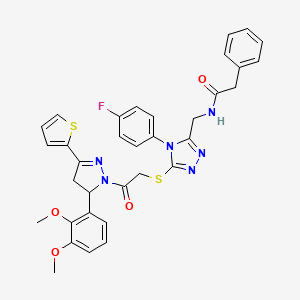![molecular formula C19H17F2NO4S B2552191 1'-((3,5-二氟苄基)磺酰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮 CAS No. 1704533-31-2](/img/structure/B2552191.png)
1'-((3,5-二氟苄基)磺酰基)-3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
科学研究应用
1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound’s unique structure makes it a valuable building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
作用机制
Target of Action
Compounds with similar structures, such as sulfonamides, often target enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and thus DNA .
Mode of Action
Sulfonamides are known to inhibit DHFR by mimicking the natural substrate of the enzyme, dihydrofolic acid, and binding to its active site. This prevents the enzyme from carrying out its function, which is necessary for DNA synthesis .
Biochemical Pathways
By inhibiting DHFR, sulfonamides disrupt the folate synthesis pathway, which is essential for the production of nucleotides and ultimately DNA. This can lead to cell death or prevent cell division .
Result of Action
The inhibition of DHFR and disruption of the folate synthesis pathway can lead to a halt in DNA synthesis. This can result in cell death or the prevention of cell division, which can be beneficial in the treatment of diseases like cancer or bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isobenzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidinone moiety: This step often involves the use of a piperidine derivative, which is reacted with the isobenzofuran core under specific conditions to form the spiro structure.
Attachment of the 3,5-difluorobenzyl group: This step typically involves a nucleophilic substitution reaction where the 3,5-difluorobenzyl group is introduced onto the sulfonyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
相似化合物的比较
Similar Compounds
- 1’-((3,5-difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- 1’-((3,5-difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Uniqueness
1’-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. Unlike its bicyclic analogs, the spiro compound may exhibit different reactivity and binding characteristics, making it a valuable tool in drug discovery and development.
属性
IUPAC Name |
1'-[(3,5-difluorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4S/c20-14-8-13(9-15(21)10-14)11-27(24,25)22-7-3-6-19(12-22)17-5-2-1-4-16(17)18(23)26-19/h1-2,4-5,8-10H,3,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMTRLZBIARTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2552112.png)
![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)
![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2552116.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)
![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)
![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

